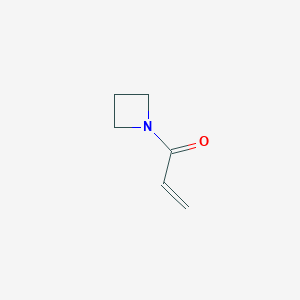![molecular formula C8H10N2O4 B6143941 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1170943-03-9](/img/structure/B6143941.png)
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid, also known as 3-MOP, is an organic acid that is used in various scientific research applications. It is a relatively new compound, first synthesized in the late 1980s, and has since become a popular reagent in laboratories around the world. 3-MOP is used in a variety of biochemical and physiological experiments, and its unique properties make it an attractive choice for researchers.
科学研究应用
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying enzyme-catalyzed reactions. It is also used in molecular biology experiments to study the structure and function of proteins and nucleic acids. In addition, this compound is used in cell culture experiments to study the effects of drugs on cells.
作用机制
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activities
实验室实验的优点和局限性
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, it has a low toxicity, making it safe to use in laboratory settings. However, this compound is not suitable for use in experiments involving human subjects, as its effects on humans are not yet fully understood.
未来方向
There are a number of potential future directions for research involving 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid. For example, further research could be done to study the effects of this compound on other enzymes, such as TS, and to explore its potential applications in drug development. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer or other diseases. Finally, further research could be done to explore the potential toxic effects of this compound in humans.
合成方法
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is synthesized through a condensation reaction between ethyl pyruvate and 4-methoxycarbonyl-1H-pyrazole. This reaction is catalyzed by a strong base such as sodium hydroxide, and the resulting product is a white crystalline solid. The reaction is relatively simple and can be easily scaled up for large-scale production.
属性
IUPAC Name |
3-(4-methoxycarbonylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-8(13)6-4-9-10(5-6)3-2-7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZCXFSSJRDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

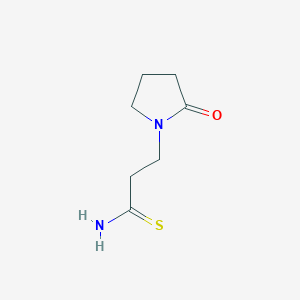
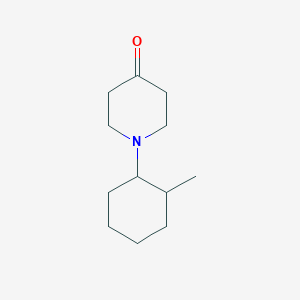
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)
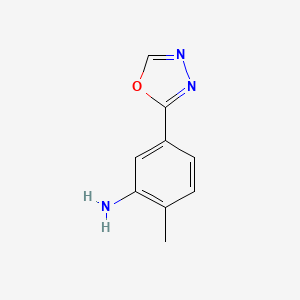


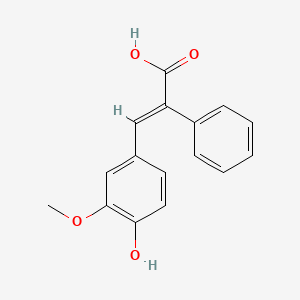




![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)
